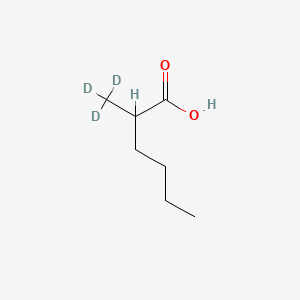
21-Desacetyl Difluprednate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Desacetyl Difluprednate-d5 is a deuterated analogue of 21-Desacetyl Difluprednate, which is an impurity of prednisolone. Prednisolone is a steroid drug used for the treatment of multiple inflammatory conditions, allergies, autoimmune disorders, and cancers. The deuterated form, this compound, is often used in scientific research for its stable isotope labeling properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyl Difluprednate-d5 involves the incorporation of deuterium atoms into the molecular structure of 21-Desacetyl Difluprednate. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves custom synthesis. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in the required quantities .
Análisis De Reacciones Químicas
Types of Reactions
21-Desacetyl Difluprednate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development.
Aplicaciones Científicas De Investigación
21-Desacetyl Difluprednate-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of prednisolone and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prednisolone in the body.
Industry: Applied in quality control and stability studies for pharmaceutical products containing prednisolone.
Mecanismo De Acción
The mechanism of action of 21-Desacetyl Difluprednate-d5 is similar to that of prednisolone. It acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in the reduction of inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
Difluprednate: The parent compound, used as a topical corticosteroid for ocular inflammation.
Difluoroprednisolone: Another derivative of prednisolone with similar anti-inflammatory properties.
Difluoroprednisolone 21 Acetate: A related compound used in pharmaceutical research.
Uniqueness
21-Desacetyl Difluprednate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of the compound’s pathway is essential.
Propiedades
Fórmula molecular |
C25H32F2O6 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2 |
Clave InChI |
BQEJAAIPKDQEPV-BMYGYJMNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



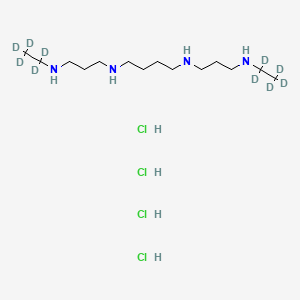
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

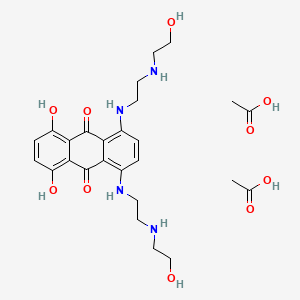
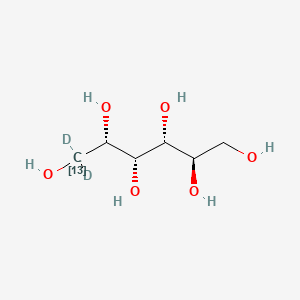
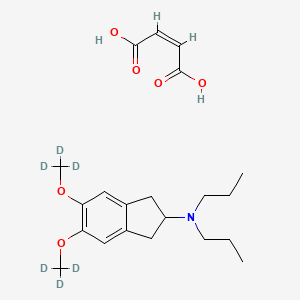
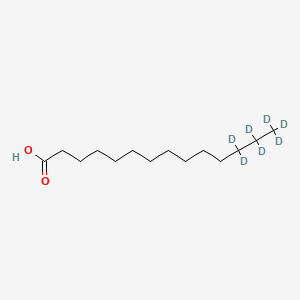
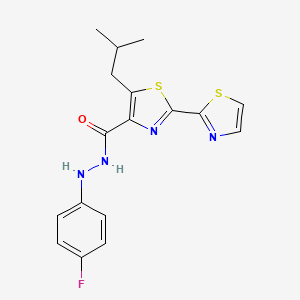


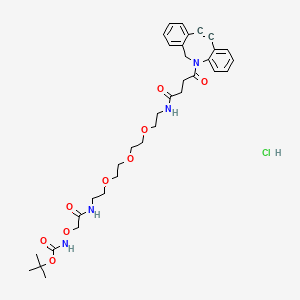
![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
